Loteprednol etabonate/tobramycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Loteprednol etabonate/tobramycin is a fixed-dose combination medication used primarily for the treatment of ocular inflammatory conditions. Loteprednol etabonate is a corticosteroid designed to maintain potent anti-inflammatory activity while minimizing the risk of undesirable side effects such as elevated intraocular pressure and cataract formation . Tobramycin is a broad-spectrum aminoglycoside antibiotic that is effective against a wide range of bacterial infections . This combination is commonly used in the form of eye drops to treat conditions like blepharokeratoconjunctivitis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of loteprednol etabonate involves several steps, including the protection of functional groups, selective oxidation, and esterification. One method involves the use of tetrahydrofuran as a solvent, potassium carbonate as a base, and 1-iodo-2-nitrobenzene as a reagent under reflux conditions . The reaction is carried out under nitrogen protection to yield the desired product with high purity and yield .

Industrial Production Methods: Industrial production of loteprednol etabonate/tobramycin ophthalmic suspension involves stringent quality control measures to ensure the consistency and safety of the final product. The process includes the preparation of the active pharmaceutical ingredients, their combination in specific ratios, and the formulation of the suspension with appropriate excipients . Bioequivalence studies are conducted to ensure the product meets regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions: Loteprednol etabonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and formulation .

Common Reagents and Conditions: Common reagents used in the synthesis of loteprednol etabonate include potassium carbonate, tetrahydrofuran, and 1-iodo-2-nitrobenzene . The reactions are typically carried out under reflux conditions with nitrogen protection to ensure high yield and purity .

Major Products Formed: The major product formed from these reactions is loteprednol etabonate, which is then combined with tobramycin to form the final ophthalmic suspension .

Aplicaciones Científicas De Investigación

Loteprednol etabonate/tobramycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat ocular inflammatory conditions such as blepharokeratoconjunctivitis, allergic conjunctivitis, and post-operative inflammation . In biology, it is used to study the mechanisms of inflammation and bacterial infections . In chemistry, it serves as a model compound for studying the synthesis and formulation of corticosteroid-antibiotic combinations .

Mecanismo De Acción

Loteprednol etabonate exerts its anti-inflammatory effects by interacting with specific intracellular receptors to inhibit the production of inflammatory mediators such as prostaglandins . Tobramycin works by binding to bacterial ribosomes, thereby inhibiting protein synthesis and preventing bacterial growth . The combination of these two compounds provides a synergistic effect, effectively reducing inflammation and controlling bacterial infections .

Comparación Con Compuestos Similares

Loteprednol etabonate/tobramycin is often compared with other corticosteroid-antibiotic combinations such as dexamethasone/tobramycin. While both combinations are effective in treating ocular inflammatory conditions, this compound has a lower propensity to cause elevated intraocular pressure, making it a safer option for long-term use . Other similar compounds include prednisolone/tobramycin and fluorometholone/tobramycin, but this compound is preferred due to its favorable safety profile .

Propiedades

Número CAS |

863983-05-5 |

|---|---|

Fórmula molecular |

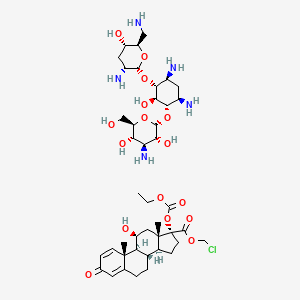

C42H68ClN5O16 |

Peso molecular |

934.5 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;chloromethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C24H31ClO7.C18H37N5O9/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3;19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3;5-18,24-28H,1-4,19-23H2/t16-,17-,18-,19+,22-,23-,24-;5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m00/s1 |

Clave InChI |

JOTNXPXOZZACQR-MDJKOFFZSA-N |

SMILES isomérico |

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)OCCl.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N |

SMILES canónico |

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.